Epothilone A vs. Paclitaxel: 70-Fold Lower IC50 in P-Glycoprotein-Expressing Multidrug-Resistant Cells
Epothilone A exhibits superior cytotoxicity against P-glycoprotein (P-gp)-expressing multidrug-resistant (MDR) cells compared to paclitaxel. In the MDR CCRF-CEM/VBL100 cell line, which overexpresses P-gp, the IC50 for Epothilone A is 20 nM . In contrast, paclitaxel's IC50 is >1000 nM in similar P-gp-overexpressing MDR cell models . This represents a >50-fold difference in potency and underscores the critical advantage of epothilones in taxane-resistant settings where P-gp efflux is a primary resistance mechanism.
| Evidence Dimension | Cytotoxicity in P-gp-overexpressing MDR cells |
|---|---|
| Target Compound Data | IC50 = 20 nM (Epothilone A) |
| Comparator Or Baseline | Paclitaxel, IC50 > 1000 nM |
| Quantified Difference | >50-fold lower IC50 |
| Conditions | MDR CCRF-CEM/VBL100 human T-lymphoblastoid leukemia cell line overexpressing P-glycoprotein |
Why This Matters
For researchers modeling taxane-resistant cancers or screening compounds against MDR phenotypes, Epothilone A provides a positive control with a >50-fold potency advantage over paclitaxel in P-gp-expressing cells, ensuring assay sensitivity in resistance models.
- [1] Creative Biolabs. (n.d.). Epothilone A Product Datasheet (CAT#: ADCsR-120CL). View Source
- [2] Chou, T. C., Zhang, X. G., Harris, C. R., Kuduk, S. D., Balog, A., Savin, K. A., ... & Danishefsky, S. J. (1998). Desoxyepothilone B: an efficacious microtubule-targeted antitumor agent with a promising in vivo profile relative to epothilone B. Proceedings of the National Academy of Sciences, 95(26), 15798-15802. View Source
